REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
0.6 kg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.1 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCCBr)=O
|
Name
|
|
Quantity
|
1.36 kg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (3 L)
|
Type
|
WASH
|
Details
|
subsequently washed with saturated aqueous NaCl (3×1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off white solid (3, 1.23 kg, 4.66 mol, 95%) with no need
|
Type
|
CUSTOM
|
Details
|
for further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCCCCOC1=CC=C(C=C1)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |